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Compound of Interest

Compound Name: 2-Bromo-5-methyithiazole

Cat. No.: B1288931

Despite a comprehensive search of scientific literature and chemical databases, detailed,
publicly available spectroscopic data (NMR, IR, MS) for 2-Bromo-5-methylthiazole remains
elusive. This technical guide summarizes the available information and outlines the standard
methodologies used for the spectroscopic analysis of similar heterocyclic compounds. This
information is intended to guide researchers in their own analytical endeavors or in assessing
the quality of commercially available samples.

Compound Identification

Property Value Source
Chemical Name 2-Bromo-5-methylthiazole N/A
CAS Number 41731-23-1 N/A
Molecular Formula C4sH4BrNS N/A
Molecular Weight 178.05 g/mol N/A
Structure . N/A

Spectroscopic Data (Predicted and Expected)

While experimental spectra are not readily available, the following sections detail the expected
spectroscopic characteristics based on the structure of 2-Bromo-5-methylthiazole and data
from analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to be simple, showing two signals:
e Asinglet for the methyl group (CHs) protons, likely in the range of & 2.3-2.6 ppm.
e Asinglet for the proton on the thiazole ring (CH), likely in the range of & 7.0-7.5 ppm.

13C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding to
the four carbon atoms in the molecule:

The methyl carbon (CHs).

The C4 carbon of the thiazole ring.

The C5 carbon of the thiazole ring (to which the methyl group is attached).

The C2 carbon of the thiazole ring (to which the bromine atom is attached), which is
expected to be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-5-methylthiazole would likely display characteristic absorption
bands for:

C-H stretching of the methyl group and the thiazole ring proton (around 2900-3100 cm™1).

C=N stretching of the thiazole ring (around 1600-1650 cm™1).

C=C stretching of the thiazole ring (around 1400-1500 cm™1).

C-Br stretching (typically below 800 cm~1).

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M*). Due to the
presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly
equal intensity separated by 2 m/z units (for the 7°Br and 81Br isotopes). Fragmentation
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patterns would likely involve the loss of the bromine atom and potentially the methyl group or
cleavage of the thiazole ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
compound like 2-Bromo-5-methylthiazole.

NMR Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 2-Bromo-5-methylthiazole would be dissolved
in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR
tube. A small amount of a reference standard, such as tetramethylsilane (TMS), would be
added.

e Instrumentation: *H and 3C NMR spectra would be acquired on a 300, 400, or 500 MHz
NMR spectrometer.

o Data Acquisition:

o For 'H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-
noise ratio.

o For 3C NMR, a proton-decoupled experiment would be performed to simplify the spectrum
to single lines for each carbon.

IR Spectroscopy

o Sample Preparation: As 2-Bromo-5-methylthiazole is a liquid at room temperature, a thin
film would be prepared between two potassium bromide (KBr) or sodium chloride (NaCl)
plates.

 Instrumentation: The spectrum would be recorded using a Fourier-transform infrared (FTIR)
spectrometer.

o Data Acquisition: The spectrum would typically be recorded over the range of 4000 to 400
cm~1, with a background spectrum of the clean salt plates being subtracted.
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Mass Spectrometry

o Sample Preparation: A dilute solution of the compound would be prepared in a suitable
volatile solvent (e.g., methanol, acetonitrile).

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as electron ionization (El) or electrospray ionization (ESI), would be used.

o Data Acquisition: For El, the sample would be introduced into the ion source, and the
resulting fragments analyzed. For ESI, the solution would be infused into the source, and the
mass-to-charge ratio of the resulting ions would be measured.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a novel or uncharacterized compound like 2-Bromo-5-methylthiazole.
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Caption: Workflow for the spectroscopic characterization of 2-Bromo-5-methylthiazole.

Conclusion and Recommendations
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The absence of readily available, verified spectroscopic data for 2-Bromo-5-methylthiazole in
the public domain presents a challenge for researchers. It is recommended that any study
utilizing this compound should involve its thorough in-house spectroscopic characterization to
confirm its identity and purity. The experimental protocols and expected spectral features
outlined in this guide provide a framework for such an analysis. For researchers without access
to the necessary instrumentation, outsourcing the analysis to a commercial laboratory is a
viable alternative. Furthermore, contacting chemical suppliers who list this compound may yield
access to their internal quality control data.

 To cite this document: BenchChem. [Spectroscopic Data for 2-Bromo-5-methylthiazole: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288931#spectroscopic-data-nmr-ir-ms-for-2-bromo-
5-methylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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